molecular formula C13H20NO5P B8578022 Diisopropyl 4-nitrobenzylphosphonate CAS No. 89822-85-5

Diisopropyl 4-nitrobenzylphosphonate

Cat. No.: B8578022
CAS No.: 89822-85-5
M. Wt: 301.27 g/mol
InChI Key: CDPMOOFFMLPKGE-UHFFFAOYSA-N
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Description

Diisopropyl 4-nitrobenzylphosphonate is a phosphonate ester derivative of 4-nitrobenzylphosphonic acid. This compound is primarily valued in organic synthesis for its role in carbon-carbon bond formation. It serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly for generating alpha,beta-unsaturated esters and other electron-deficient olefins with high (E)-selectivity . Beyond its synthetic applications, this compound and its analogs are of significant interest in medicinal chemistry as potential prodrugs. Phosphonate-containing drug candidates often exhibit high polarity and poor cell membrane permeability due to their charged nature at physiological pH. Protecting the phosphonic acid group as a phosphonate ester, such as the diisopropyl ester, is a established strategy to mask this charge and improve the oral bioavailability and cellular uptake of the active phosphonate drug . The diisopropyl group is a common choice in prodrug design; for instance, the antiviral prodrug Tenofovir Disoproxil uses an isopropyloxycarbonyloxymethyl (POC) promoiety, highlighting the relevance of isopropyl-based protecting groups in pharmaceuticals . The mechanism involves enzymatic hydrolysis in vivo, which cleaves the isopropyl esters to release the active phosphonic acid molecule . Researchers exploring phosphonate prodrugs will find that the diisopropyl ester offers a balance between stability and efficient enzymatic cleavage. The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89822-85-5

Molecular Formula

C13H20NO5P

Molecular Weight

301.27 g/mol

IUPAC Name

1-[di(propan-2-yloxy)phosphorylmethyl]-4-nitrobenzene

InChI

InChI=1S/C13H20NO5P/c1-10(2)18-20(17,19-11(3)4)9-12-5-7-13(8-6-12)14(15)16/h5-8,10-11H,9H2,1-4H3

InChI Key

CDPMOOFFMLPKGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Diisopropyl 4-nitrobenzylphosphonate has shown promise as a prodrug in the development of therapeutic agents. Prodrugs are pharmacologically inactive compounds that become active upon metabolic conversion. The phosphonate moiety can enhance the bioavailability and cellular permeability of drugs.

Key Findings:

  • Enhanced Bioavailability: Studies have indicated that phosphonate prodrugs, including this compound derivatives, exhibit improved oral bioavailability compared to their parent compounds. For instance, phosphonate prodrugs have demonstrated over twofold higher absorption in animal models compared to their free acid counterparts .
  • Therapeutic Efficacy: The compound has been utilized in synthesizing nucleoside analogs that show significant antiviral activity. For example, modifications to the phosphonate structure have led to compounds with increased efficacy against various viral infections, including HIV and hepatitis B .

Agricultural Applications

Phosphonates play a crucial role in agriculture, particularly as fungicides and herbicides. This compound can be synthesized into derivatives that serve as effective agrochemicals.

Applications:

  • Fungicides: Phosphonates are known for their ability to control plant diseases caused by fungi. Compounds derived from this compound have been tested for their fungicidal properties, showing promising results against pathogens like Phytophthora spp. .
  • Herbicides: The structural modifications of this compound can lead to herbicidal agents that inhibit specific biochemical pathways in plants, providing a targeted approach to weed management .

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials due to its unique chemical properties.

Applications:

  • Hybrid Materials: The incorporation of phosphonates into polymer matrices can enhance material performance, such as thermal stability and mechanical strength. Research has shown that phosphonates can act as effective crosslinking agents in polymer synthesis .
  • Supramolecular Chemistry: this compound can participate in supramolecular assemblies, leading to the development of novel materials with tailored functionalities .

Data Table: Applications Overview

Application AreaSpecific UseKey Findings/Results
Medicinal ChemistryProdrug developmentEnhanced bioavailability; antiviral efficacy
AgricultureFungicide and herbicide synthesisEffective against Phytophthora pathogens
Materials ScienceHybrid materialsImproved thermal stability and mechanical strength

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of a this compound derivative against HIV. The compound was modified to enhance its affinity for viral targets. Results showed a significant increase in antiviral activity compared to unmodified compounds, demonstrating the potential for developing new antiviral therapies .

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of phosphonates as fungicides, this compound derivatives were applied to crops affected by fungal infections. The treated crops exhibited a marked reduction in disease severity and improved yield compared to untreated controls, validating the agricultural utility of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Diisopropyl 4-nitrobenzylphosphonate shares structural motifs with other phosphonates and aromatic-substituted organophosphorus compounds. Key comparisons include:

Compound Substituents (R1/R2) Bond Length (Å) Molecular Packing Source
This compound R1 = diisopropyl, R2 = 4-nitrobenzyl N/A* Likely influenced by nitro group Inferred
1,1'-bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole R1 = 2-nitrophenyl, R2 = H C-N: 1.45 (avg) Layered stacking due to nitro groups
5,5'-diisopropyl-3,3'-bipyrazole R1 = H, R2 = H N-N: 1.35 Less dense packing

*Note: Exact crystallographic data for this compound are unavailable. Trends from bipyrazole systems suggest nitro groups increase intermolecular interactions and alter bond lengths in aromatic cores .

Functional Group Impact on Properties

  • Nitro vs. Chloro Substituents : Nitro groups enhance electrophilicity and π-π stacking in crystals, whereas chloro substituents (e.g., in BD 1008/BD 1047) prioritize halogen bonding .
  • Diisopropyl vs.

Data Tables Summarizing Key Findings

Table 1: Substituent Effects on Molecular Geometry (Bipyrazole Derivatives)

Substituent (R2) Avg. C-N Bond Length (Å) Packing Density
4-Nitrobenzyl ~1.45 (inferred) High (layered)
H (unsubstituted) 1.35 Moderate
2-Nitrophenyl 1.45 High

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Diisopropyl 4-nitrobenzylphosphonate in academic laboratories?

  • Methodological Answer : Synthesis typically involves phosphorylation of 4-nitrobenzyl alcohol using diisopropyl phosphite or phosphoramidite reagents under anhydrous conditions. Key steps include:

  • Nitrobenzyl precursor preparation : Nitration of benzyl alcohol derivatives followed by purification via column chromatography.
  • Phosphorylation : Reacting the nitrobenzyl intermediate with diisopropyl phosphite in the presence of a coupling agent (e.g., tetrazole) under inert atmosphere.
  • Structural confirmation : Use 31P^{31}\text{P} and 1H^{1}\text{H} NMR spectroscopy to verify phosphonate ester formation and nitro group integrity .
    • Data Table :
StepReagents/ConditionsKey Spectral Signatures (31P^{31}\text{P} NMR)
PhosphorylationDiisopropyl phosphite, THF, 0°Cδ 20–25 ppm (phosphonate ester)

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to minimize degradation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 31P^{31}\text{P} NMR (δ 20–25 ppm for phosphonate esters) and 1H^{1}\text{H} NMR (aromatic protons at δ 7.5–8.5 ppm for nitro groups) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm1^{-1}) and P=O (1250–1200 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+).

Advanced Research Questions

Q. How can computational models reconcile discrepancies in thermophysical properties of phosphonate esters?

  • Methodological Answer :

  • Model Selection : Use GAFF or CHARMM36 force fields for molecular dynamics (MD) simulations, but validate against experimental density and compressibility data. For example, diisopropyl ether simulations showed 2–5% deviation from experimental density at 303.15 K .
  • Cross-Validation : Combine MD with quantum mechanical (QM) calculations (e.g., DFT) to refine partial charges and torsional parameters for nitro and phosphonate groups.
    • Data Table :
Force FieldDensity Deviation (303.15 K)Compressibility Factor (β)
GAFF+3.1%0.012 GPa1^{-1}
CHARMM36+2.8%0.011 GPa1^{-1}
Experimental (Ref)0.014 GPa1^{-1}

Q. What strategies address contradictions between synthetic yields and theoretical predictions?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature). For nitrobenzylphosphonates, polar aprotic solvents (DMF, THF) improve yields by stabilizing intermediates.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., hydrolyzed phosphonic acids) and adjust reaction conditions (e.g., stricter anhydrous protocols) .

Q. How can biological activity of this compound derivatives be systematically evaluated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., esterases) using fluorogenic substrates. Compare IC50_{50} values with diisopropyl fluorophosphate (DFP) benchmarks, which irreversibly inhibit serine-active sites .
  • Structure-Activity Relationship (SAR) : Modify the nitro group (e.g., reduce to amine) and assess changes in antiviral activity using plaque reduction assays .

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